molecular formula C8H16N2O2 B13549624 2-Amino-2-(1-methylpiperidin-2-yl)acetic acid

2-Amino-2-(1-methylpiperidin-2-yl)acetic acid

Cat. No.: B13549624
M. Wt: 172.22 g/mol
InChI Key: OSXWGLPDPLHEGV-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylpiperidin-2-yl)acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methylpiperidin-2-yl)acetic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and amination reactions, which are commonly used in the synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methylpiperidin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate. The reactions are typically carried out in solvents like toluene under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and other reagents yields 2-(2-nitrophenyl)acrylate .

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methylpiperidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(1-methylpiperidin-2-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine moiety and amino group make it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-amino-2-(1-methylpiperidin-2-yl)acetic acid

InChI

InChI=1S/C8H16N2O2/c1-10-5-3-2-4-6(10)7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)

InChI Key

OSXWGLPDPLHEGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C(C(=O)O)N

Origin of Product

United States

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